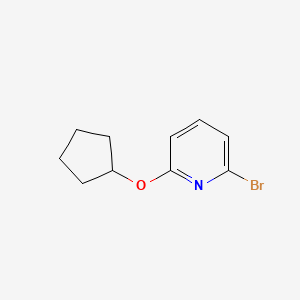

2-Bromo-6-(cyclopentyloxy)pyridine

Description

2-Bromo-6-(cyclopentyloxy)pyridine is a brominated pyridine derivative featuring a cyclopentyloxy substituent at the 6-position. This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems . The cyclopentyloxy group confers steric bulk and lipophilicity, influencing both reactivity and pharmacokinetic properties.

Properties

IUPAC Name |

2-bromo-6-cyclopentyloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-6-3-7-10(12-9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKRHERRZBPQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671676 | |

| Record name | 2-Bromo-6-(cyclopentyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891842-81-2 | |

| Record name | 2-Bromo-6-(cyclopentyloxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=891842-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(cyclopentyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Bromo-6-(cyclopentyloxy)pyridine is a compound of interest due to its potential biological activities, particularly as a GPR120 agonist. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound has been identified as an agonist for the GPR120 receptor, which is implicated in various metabolic processes. GPR120 activation is associated with increased production of glucagon-like peptide-1 (GLP-1), leading to enhanced insulin sensitivity and anti-inflammatory effects. This makes it a candidate for therapeutic applications in metabolic disorders such as obesity and type 2 diabetes .

The mechanism by which this compound exerts its biological effects involves:

- GPR120 Activation : The compound binds to the GPR120 receptor, triggering a cascade of intracellular signaling pathways that result in the secretion of GLP-1 from intestinal L-cells.

- Anti-inflammatory Effects : It modulates inflammatory responses by acting on macrophages and pancreatic cells, potentially reducing insulin resistance in liver and muscle tissues .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Metabolic Effects : Research indicates that the compound can significantly lower blood glucose levels and improve lipid profiles in animal models, suggesting its utility in managing diabetes and related metabolic syndromes.

- Inflammatory Response : In vitro studies show that treatment with this compound reduces pro-inflammatory cytokine production in macrophages, supporting its role in mitigating chronic inflammation associated with metabolic diseases .

Data Table: Summary of Biological Activities

Case Studies

-

Diabetes Management :

A study involving diabetic mice showed that administration of this compound resulted in a significant reduction in fasting blood glucose levels. The compound was administered over a four-week period, leading to improvements in both glycemic control and insulin sensitivity. -

Obesity Research :

In another study focusing on obesity-induced inflammation, the compound demonstrated a capacity to reduce body weight gain and fat accumulation in high-fat diet-fed mice. This was accompanied by decreased levels of inflammatory markers.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Key structural analogs differ in the substituent at the 6-position of the pyridine ring. These variations significantly alter electronic, steric, and solubility properties:

- Electron-Donating Groups (e.g., cyclopentyloxy, methoxyphenyl) : Enhance nucleophilic aromatic substitution (SNAr) reactivity. The cyclopentyloxy group in the target compound improves metabolic stability compared to smaller alkoxy groups .

- Electron-Withdrawing Groups (e.g., trifluoromethyl) : Increase electrophilicity, favoring cross-coupling reactions but reducing solubility .

Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.